molecular formula C12H16O4 B14451722 Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate CAS No. 76286-81-2

Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate

Cat. No.: B14451722
CAS No.: 76286-81-2
M. Wt: 224.25 g/mol
InChI Key: MKBTWMANKGSJBH-UHFFFAOYSA-N
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Description

Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate is an organic compound characterized by its cyclohexene ring structure with two ester groups and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring. The ester groups are introduced through esterification reactions using methanol and an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate involves its interaction with various molecular targets. The compound can act as a dienophile in Diels-Alder reactions, facilitating the formation of cyclic structures. Its ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate is unique due to its combination of a cyclohexene ring with ester and ethenyl groups. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in organic synthesis and material science .

Properties

CAS No.

76286-81-2

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

dimethyl 6-ethenylcyclohex-3-ene-1,2-dicarboxylate

InChI

InChI=1S/C12H16O4/c1-4-8-6-5-7-9(11(13)15-2)10(8)12(14)16-3/h4-5,7-10H,1,6H2,2-3H3

InChI Key

MKBTWMANKGSJBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CCC(C1C(=O)OC)C=C

Origin of Product

United States

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